N-(m-Hydroxyphenyl)anthranilic acid
Overview
Description
N-(m-Hydroxyphenyl)anthranilic acid is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of a hydroxyl group on the meta position of the phenyl ring and an anthranilic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Hydroxyphenyl)anthranilic acid can be achieved through several methods. One common approach involves the reaction of m-hydroxyaniline with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. The product is purified through recrystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-(m-Hydroxyphenyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
N-(m-Hydroxyphenyl)anthranilic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(m-Hydroxyphenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: A simpler analog without the hydroxyl group on the phenyl ring.
Salicylic Acid: Contains a hydroxyl group on the ortho position of the phenyl ring.
Benzoic Acid: Lacks the amino group present in anthranilic acid derivatives
Uniqueness
N-(m-Hydroxyphenyl)anthranilic acid is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(3-hydroxyanilino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-10-5-3-4-9(8-10)14-12-7-2-1-6-11(12)13(16)17/h1-8,14-15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULREKUYCCSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175211 | |
Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21003-78-1 | |
Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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